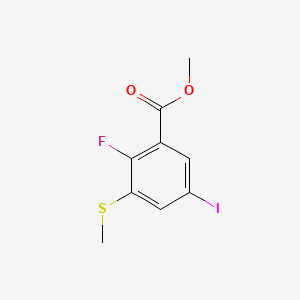
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a benzyl group attached to the piperazine ring and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom. The hydrochloride (HCl) salt form enhances its solubility in water, making it easier to handle in various chemical processes. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the BOC group.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Free amine.
Applications De Recherche Scientifique
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of piperazine derivatives’ biological activities, including their potential as enzyme inhibitors or receptor ligands.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The BOC protecting group can be removed to expose the active amine, which can then participate in further chemical reactions or interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-N-BOC-2-Phenylpiperazine-HCl: Similar structure but with a phenyl group instead of a benzyl group.
(S)-4-N-BOC-2-Methylpiperazine-HCl: Contains a methyl group instead of a benzyl group.
(S)-4-N-BOC-2-Ethylpiperazine-HCl: Contains an ethyl group instead of a benzyl group.
Uniqueness
(S)-4-N-BOC-2-BENZYLPIPERAZINE-HCl is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H25ClN2O2 |
|---|---|
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m0./s1 |
Clé InChI |
AUWGBJKYDPPOKZ-UQKRIMTDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC2=CC=CC=C2.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


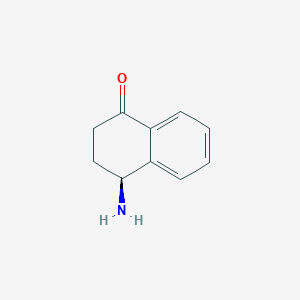

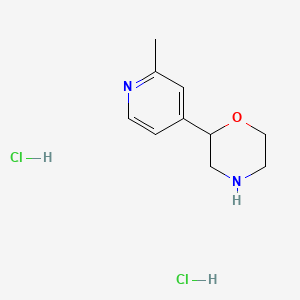

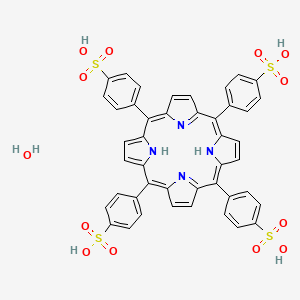
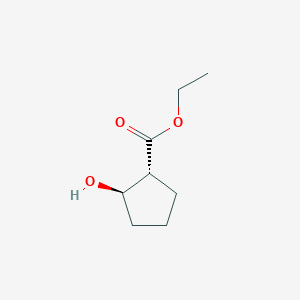
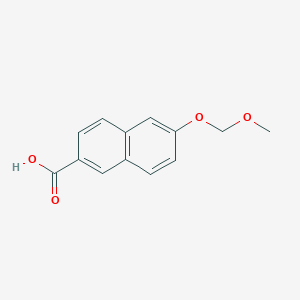
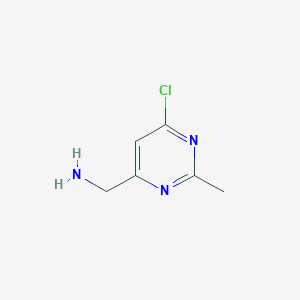

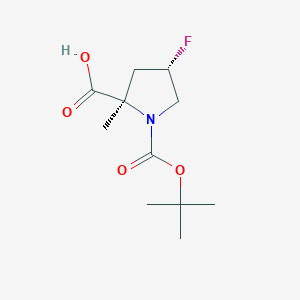
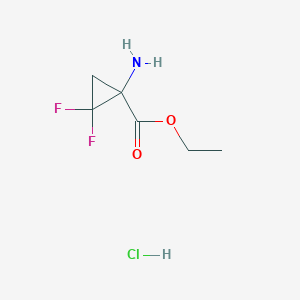
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
